molecular formula C15H20O5 B140779 (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate CAS No. 144256-11-1

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate

Cat. No. B140779
CAS RN: 144256-11-1
M. Wt: 280.32 g/mol
InChI Key: TWMFOGUTFPLVQZ-CYBMUJFWSA-N
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Description

“(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate” is a methyl ester resulting from the formal condensation of the carboxy group of phloretic acid with methanol . It is a nitrification inhibitor and a plant growth regulator . It has been found in Tragopogon orientalis, Tragopogon pratensis, and other organisms .


Chemical Reactions Analysis

Methyl 3-(4-hydroxyphenyl)propionate modulates plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens . It reduces primary root growth but markedly induces lateral root formation in perilla seedlings . The genes involved in the phenylpropanoid metabolism pathway showed opposite expression patterns between the roots and leaves, thereby resulting in the differential accumulation of secondary metabolites in the roots and leaves .

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate”:

G Protein-Coupled Receptor 40 Agonists

This compound is used in the preparation of potent and orally available G protein-coupled receptor 40 (GPR40) agonists. These agonists are being explored as potential antidiabetic agents due to their ability to enhance insulin secretion in response to elevated blood glucose levels .

Enzymatic Coupling of Saccharides to Protein

It may be used in the enzymatic coupling of saccharides to proteins. This process is significant in the field of bioconjugate chemistry where it enables the attachment of sugars to proteins, which can be useful in drug delivery systems and vaccine development .

Nitrification Inhibition

The compound acts as a nitrification inhibitor. Nitrification inhibitors are used in agriculture to improve nitrogen use efficiency and reduce environmental impacts such as nitrate leaching and nitrous oxide emissions .

Plant Growth Regulation

It serves as a plant growth regulator. This application is particularly important in agriculture and horticulture to manage plant growth, development, and ripening .

Root System Architecture Modulation

This compound modulates plant growth and root system architecture (RSA). It has been found to inhibit primary root elongation and promote lateral root formation, which can have significant implications for plant nutrition and soil stabilization .

Future Directions

Methyl 3-(4-hydroxyphenyl)propionate shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation . It modulates RSA and metabolite profiles and improves the contents of medicinal ingredients in perilla plants . These results suggest that the application of this compound may represent a useful strategy for medicinal plant cultivation .

properties

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-15(2)19-10-13(20-15)9-18-14(17)8-5-11-3-6-12(16)7-4-11/h3-4,6-7,13,16H,5,8-10H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMFOGUTFPLVQZ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451022
Record name [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl 3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate

CAS RN

144256-11-1
Record name ((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144256111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl 3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(4-hydroxybenzene)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5EF9L9HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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